Muscimol

Catalog No.
S536464
CAS No.
2763-96-4
M.F
C4H6N2O2
M. Wt
114.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscimol

CAS Number

2763-96-4

Product Name

Muscimol

IUPAC Name

5-(aminomethyl)-1,2-oxazol-3-one

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7)

InChI Key

ZJQHPWUVQPJPQT-UHFFFAOYSA-N

SMILES

C1=C(ONC1=O)CN

solubility

In water, 5.67X10+5 mg/L (est)

Synonyms

Agarin, Agarine, CCRIS 3720, HSDB 6036, Muscimol, Pantherin, Pantherine

Canonical SMILES

C1=C(ONC1=O)CN

The exact mass of the compound Muscimol is 114.0429 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.67x10+5 mg/l (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Muscimol (CAS 2763-96-4) is a potent and selective ionotropic GABAA receptor agonist derived from the natural precursor ibotenic acid, found in Amanita muscaria mushrooms.[1][2] Unlike the endogenous neurotransmitter GABA, muscimol effectively crosses the blood-brain barrier, making it a critical tool for in vivo studies.[3] Its primary value in a procurement context stems from its direct, orthosteric agonism at GABAA receptors, which contrasts sharply with the activity of its precursor, ibotenic acid—a glutamate receptor agonist—and allosteric modulators like benzodiazepines.[3][4] This distinct pharmacological profile makes it indispensable for precise manipulation of the GABAergic system.

Substituting Muscimol with its precursor, ibotenic acid, is fundamentally unviable for GABAergic research due to their opposing mechanisms of action. Ibotenic acid is a potent agonist of excitatory glutamate receptors (NMDA and metabotropic subtypes), while Muscimol is a potent agonist of inhibitory GABAA receptors.[4][5] Procuring ibotenic acid with the intent of in situ conversion to Muscimol introduces uncontrollable variables, as the decarboxylation is not guaranteed to be complete or consistent.[6] For reproducible and targeted inhibition of neuronal activity, direct application of high-purity Muscimol is required; using ibotenic acid would produce confounding excitatory effects, rendering experimental results uninterpretable.

Exceptional Affinity for High-Affinity GABAA Receptor Sites

Muscimol demonstrates nanomolar affinity for distinct high- and low-affinity GABAA receptor binding sites. In binding assays with purified GABAA receptors, Muscimol exhibited dissociation constants (Kd) of 10 nM for the high-affinity site and 270 nM for the low-affinity site.[7] This high-affinity binding is critical for its potency and its utility as a radioligand in receptor research.

Evidence DimensionReceptor Binding Affinity (Kd)
Target Compound Data10 nM (high-affinity site), 270 nM (low-affinity site)
Comparator Or BaselineGABAA Receptor Binding Sites
Quantified Difference27-fold higher affinity for the high-affinity site compared to the low-affinity site.
ConditionsBinding assay with purified GABAA receptors from bovine cerebral cortex.

This high-affinity binding ensures potent and specific receptor engagement at low concentrations, reducing the risk of off-target effects and making it a reliable tool for studying GABAergic function.

Superior In Vitro Potency Compared to Synthetic Analog Gaboxadol (THIP)

In comparative in vitro studies, Muscimol is significantly more potent as a GABAA receptor agonist than the synthetic analog Gaboxadol (THIP). Iontophoretic application studies on rat substantia nigra neurons and receptor binding assays consistently show Muscimol to be 25- to 40-fold more potent than Gaboxadol.[8][9] This potency difference is a key differentiator for applications requiring maximal receptor activation with minimal compound concentration.

Evidence DimensionRelative Potency (In Vitro)
Target Compound Data1 (Reference)
Comparator Or BaselineGaboxadol (THIP): 25- to 40-fold less potent
Quantified DifferenceMuscimol is 2500-4000% more potent than Gaboxadol in vitro.
ConditionsInhibition of rat substantia nigra pars reticulata neuron firing (iontophoresis) and 3H-GABA binding to rat cerebellar membranes.

For dose-sensitive applications like microinjections or slice electrophysiology, Muscimol's higher potency allows for more localized and specific effects at lower concentrations, minimizing potential toxicity or diffusion artifacts compared to Gaboxadol.

Preferential Agonist for Extrasynaptic δ-Subunit-Containing GABAA Receptors

Muscimol is not a universal GABAA agonist; it shows marked selectivity for high-affinity extrasynaptic receptors, particularly those containing the δ (delta) subunit.[6] Studies using δ-subunit knockout (δ-KO) mice revealed a drastic reduction in high-affinity [3H]muscimol binding in the forebrain, and these mice show lower behavioral sensitivity to Muscimol compared to wild-type controls.[6][10] Electrophysiological studies estimate the EC50 of Muscimol at α4β3δ receptors to be in the low nanomolar range (1–2 nM), demonstrating a dramatic increase in sensitivity conferred by the δ subunit.[6][11]

Evidence DimensionReceptor Subtype Selectivity (EC50)
Target Compound Data~1-2 nM at δ-subunit-containing GABAA receptors
Comparator Or BaselineSignificantly higher EC50 at non-δ-containing receptors
Quantified DifferenceData indicates a substantial increase in sensitivity and affinity at δ-containing receptors, making it a preferential agonist.
ConditionsRecombinant α4β3δ receptors; [3H]muscimol binding in brain sections of wild-type vs. δ-KO mice.

This subtype-selectivity makes Muscimol the specific tool required for studies targeting tonic inhibition mediated by extrasynaptic δ-GABAA receptors, a function that cannot be reliably probed with less selective agonists.

Functional Brain Mapping via Reversible Neuronal Inactivation

Due to its high potency and direct GABAA agonism, Muscimol is a standard tool for the temporary and reversible suppression of neuronal activity in specific brain regions.[12][13] This application is critical for establishing causal links between brain structure and behavior in systems neuroscience, a task for which its precursor, ibotenic acid (an excitotoxin), is unsuitable.[14]

Investigating the Role of Tonic Inhibition and Extrasynaptic GABAA Receptors

Given its preferential activity at δ-subunit-containing extrasynaptic GABAA receptors, Muscimol is the indicated choice for studies designed to dissect the mechanisms of tonic, rather than phasic, inhibition.[6] Researchers investigating conditions where tonic inhibition is altered, such as in certain forms of epilepsy or sleep disorders, require the subtype selectivity offered by Muscimol.

High-Affinity Radioligand for GABAA Receptor Autoradiography

The high affinity of Muscimol, particularly for the nanomolar-range binding sites, makes radiolabeled [3H]muscimol an essential tool for quantitative autoradiography to map the density and distribution of GABAA receptors in brain tissue.[10][15] Its stability and specific binding provide a clear signal that is difficult to achieve with other ligands.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998)
Solid; [Merck Index] White powder; [MSDSonline]

Color/Form

Crystals

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

114.042927438 g/mol

Monoisotopic Mass

114.042927438 g/mol

Heavy Atom Count

8

LogP

-2.39 (LogP)
log Kow = -2.39

Appearance

Solid powder

Melting Point

347 °F decomposes (EPA, 1998)
175 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D5M179TY2E

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (19.69%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (80.31%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Muscimol, thought to be a agonist of gamma-aminobutyric acid (GABA), was administered to eight neuroleptic-free subjects with tardive dyskinesia. At oral dose levels from 5 to 9 mg, involuntary movements were consistently attenuated, usually in the absence of sedation. These results support the view that pharmacologic attempts to stimulate GABA-mediated synaptic transmission may afford symptomatic relief to patients with tardive dyskinesia.
/EXPL/ Six patients undergoing stereotactic procedures for essential tremor received microinjections of muscimol (a gamma-aminobutyric acid-A [GABA(A)] agonist) into the ventralis intermedius thalamus in areas where tremor-synchronous cells were identified electrophysiologically with microelectrode recordings and where tremor reduction occurred with electrical microstimulation. Injections of muscimol but not saline consistently reduced tremor in each patient. The effect had a mean latency of 7 minutes and lasted an average of 9 minutes. /It was proposed/ that GABA-mediated thalamic neuronal inhibition may represent a mechanism underlying the effectiveness of surgery for tremor and that GABA analogues could potentially be used therapeutically.
/EXPL/ /A Phase 1 clinical trial sponsored by the National Institute of Neurological Disorders and Stroke (NINDS)/ will examine the safety and effectiveness of infusing ... muscimol into the brain to control seizures in patients with intractable epilepsy (frequent seizures that persist despite therapy). Muscimol, which is similar to a naturally occurring brain chemical called GABA, has been shown to reduce seizures in rats... . The objectives of this study are to test the hypotheses that direct infusion of the brain (convection enhanced delivery) with neurotransmitter receptor agonists is 1) safe and 2) can be used to study the basic pathophysiology of the epileptic focus in human subjects....

MeSH Pharmacological Classification

GABA-A Receptor Agonists

Mechanism of Action

Molecular orbital calculations have been carried out on muscimol. The calculated properties of the molecules are related to the ability of muscimol to displace (3)H-labeled GABA (gamma-butyric acid) from the postsynaptic receptors of human cerebellum, & it is suggested that the dominant influence on the gabaergic activity is the pi-electron distribution in heterocyclic ring.
Previous electrophysiological studies have shown that the GABA(A)-receptor agonist muscimol is able to markedly increase the firing rate of rat nigral dopamine (DA) neurons. This action of the drug is paradoxical since local microiontophoretic application of the drug is associated with a clearcut inhibition of these neurons. ... An attempt was made to analyze the mechanism of this action of the drug /in this study/. Administration of muscimol (0.25-4.0 mg/kg, iv) was associated with a dose-dependent increase in firing rate as well as an increased bursting activity of the nigral DA neurons. Both these effects of muscimol were clearly antagonised by intravenous administration of the NMDA receptor antagonist MK 801(1 mg/kg) or by intracerebroventricular administration of the broad-spectrum excitatory amino acid receptor antagonist kynurenic acid. Furthermore, pretreatment with PNU 156561A (40 mg/kg, iv, 5-8 ht), a compound that raised endogenous kynurenic acid levels about 9 times, also clearly antagonized the actions of muscimol. Indeed, this treatment reversed the excitatory action of muscimol into an inhibitory effect on the nigral DA neurons. Here, /it is reported/ that the excitatory action of muscimol is mediated indirectly by release of glutamate.
In many neurons, increased rates of firing are accompanied by expression of the proto-oncoprotein Fos. ... Fos-like immunoreactivity in the mamillary body and the anterior thalamus /was examined/ following unilateral injections of ... muscimol into the ventral tegmental nucleus of Gudden (VTN). These injections resulted in a marked increase in Fos-like immunoreactivity ipsilaterally in both the medial mamillary nucleus and in its principle thalamic projection targets, the anteroventral and anteromedial thalamic nuclei. Since the projection from the VTN to the mamillary body has been shown to contain a substantial GABAergic component, these results are likely to reflect a disinhibition of mamillothalamic circuitry resulting from suppression of tonic inhibitory inputs arising in the VTN.

Vapor Pressure

0.000294 [mmHg]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2763-96-4

Wikipedia

Muscimol

Methods of Manufacturing

Isolated from /the mushroom/ Amanita muscaria (L.) Fr., Agaricaceae

General Manufacturing Information

3(2H)-Isoxazolone, 5-(aminomethyl)-: ACTIVE
Amanita pantherina and Amanita muscaria are commonly occurring mushrooms in Polish forests. They contain ibotenic acid and muscimol: the substances reacting with neurotransmitter receptors in central nervous system. The ingestion of these mushrooms produces a distinctive syndrome consisting of alternating phase of drowsiness and agitation with hallucinations, and sometimes with convulsions. ...
... structural identity with the insecticidal substances, pantherine and agarin.

Analytic Laboratory Methods

A reliable analytical method was developed for the quantification and identification of muscimol (MUS) and ibotenic acid (IBO), the toxic constituents of Amanita muscaria and Amanita pantherina. MUS and IBO were extracted from mushrooms by aqueous methanol and derivatized with dansyl chloride (DNS-Cl). After extraction with ethyl acetate and evaporation of the solvent, the residue was ethylated with 1.25 M hydrogen chloride in ethanol. The resulting derivatives were quantified by high-performance liquid chromatography with UV detection and identified by liquid chromatography electrospray ionization tandem mass spectrometry. Calibration curves were linear in the range of 25-2500 ppm for MUS and 40-2500 ppm for IBO, respectively. This method was successfully applied to identify and quantify MUS and IBO in Amanita mushrooms naturally grown and circulated in the drug market.

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from oxidizers and reducing agents. Where possible, automatically pump liquid from drums or other storage containers to process containers.

Interactions

Muscimol was an antagonist of catalepsy in rats pretreated with high sc doses of perphenazine, haloperidol or reserpine and alpha-methyltyrosine.
In rats withdrawn from a chronic treatment with diazepam, the effects of muscimol, given into the III cerebral ventricle, on behavior and spectrum power of activity in the electrocorticogram were studied. In comparison to control rats which received only muscimol, in rats pretreated with diazepam (1 mg/kg/day for 30 consecutive days) the behavioral and electrocorticogram effects of muscimol were significantly reduced or abolished. In fact, in rats pretreated with diazepam a small dose (50 ng) of muscimol did not affect behavior or electrocorticogram activity, in contrast to control animals in which the same dose produced, after a period of locomotor stimulation and electrocorticogram desynchronization, typical and long-lasting behavioral sedation or sleep accompanied by a significant increase in total voltage power and in the lower frequency bands in the electrocorticogram. In addition, larger doses (100 and 200 ng) of muscimol, which in control rats produced a typical biphasic pattern of electrocorticogram and behavioral changes, ie an initial period of electrocorticogram desynchronization and behavioral stimulation, followed by a second period of behavioral and electrocorticogram sleep, in animals pretreated with diazepam, produced only an increase in total voltage power and in the lower frequency bands in the electrocorticogram resembling the effects of the small (50 ng) dose. The present experiments suggest that, after chronic stimulation of benzodiazepine receptors a decrease in sensitivity of receptors for gamma-aminobutyric acid occurs, since the effects of muscimol on behavior and spectrum power were significantly reduced or abolished.
In male Sprague-Dawley rats acute ethanol (1.0 and 2.0 g/kg) produced impairment of motor coordination and induced hypnosis (4.0 g/kg). Muscimol (1.25 mg/kg, ip) prior to ethanol administration enhanced motor impairment as measured by the aerial righting reflex. The rate of ethanol disappearance from the blood was unaltered by muscimol. Functional tolerance to the effect of ethanol on sleep time was produced by a 24 hr ethanol inhalation procedure. Animals tested 48 hr after ethanol inhalation exhibited a reduced sleep time from ethanol (4.0 g/kg). muscimol (1.75 mg/kg) was administered along with ethanol 48 hr following 1 day of ethanol inhalation. Although the animals exhibited tolerance to ethanol-induced hypnosis, they did not manifest tolerance to the effect of muscimol.
When given systemically to rats and humans, the drug of abuse 3,4 methylenedioxymethamphetamine (ecstasy, MDMA) elicits hyperthermia, hyperactivity, tachycardia, and hypertension. Chemically stimulating the dorsomedial hypothalamus (DMH), a brain region known to be involved in thermoregulation and in stress responses, causes similar effects. ...Therefore ... the hypothesis that neuronal activity in the DMH plays a role in MDMA-evoked sympathetic and behavioral responses /was tested/ by microinjecting artificial CSF or muscimol, a neuronal inhibitor, into the DMH prior to intravenous infusion of saline or MDMA in conscious rats. Core temperature, heart rate, mean arterial pressure and locomotor activity were recorded by telemetry every minute for 120 min. In rats previously microinjected with CSF, MDMA elicited significant increases from baseline in core temperature (+1.3+/-0.3 degrees C), locomotion (+50+/-6 counts/min), heart rate (+142+/-16 beats/min), and mean arterial pressure (+26+/-3 mmHg). Microinjecting muscimol into the DMH prior to MDMA prevented increases in core temperature and locomotion and attenuated increases in heart rate and mean arterial pressure. ...
For more Interactions (Complete) data for MUSCIMOL (22 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

The Merck Index, 12th Edition


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